2-(2-(2-Azidoethoxy)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(2-Azidoethoxy)ethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
Preparation Methods
The synthesis of 2-(2-(2-Azidoethoxy)ethyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. The azidoethoxyethyl group can then be introduced through nucleophilic substitution reactions . Industrial production methods often involve solventless conditions and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
2-(2-(2-Azidoethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(2-Azidoethoxy)ethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(2-(2-Azidoethoxy)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are widely used in bioconjugation and drug development. The compound’s isoindoline-1,3-dione core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(2-(2-Azidoethoxy)ethyl)isoindoline-1,3-dione can be compared with other isoindoline derivatives, such as:
2-(2-(2-Ethoxyethoxy)ethyl)isoindoline-1,3-dione: Similar in structure but with an ethoxy group instead of an azido group.
4-((2-(2-(2-Azidoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains additional functional groups that may enhance its biological activity
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-[2-(2-azidoethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N4O3/c13-15-14-5-7-19-8-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4H,5-8H2 |
InChI Key |
HNGYXVUZMXQEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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